Cas no 40361-79-3 (Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate)
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
- 3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester
- methyl 1-methyl-2-nitro-imidazole-5-carboxylate
- methyl 3-methyl-2-nitroimidazole-4-carboxylate
- AKOS006293393
- NSC307220
- 40361-79-3
- DB-069995
- MFCD06738745
- NSC-307220
- CHEMBL3247251
- 1H-Imidazole-5-carboxylic acid, 1-methyl-2-nitro, methyl ester
- AB27794
- CS-0199781
- NSC 307220
- AS-30828
- DTXSID40878902
- METHYL3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE
- 1-ME-2-NO2-5-MEOCARBONYL IMIDAZOLE
- METHYL 1-METHYL-2-NITRO-1H-IMIDAZOLE-5-CARBOXYLATE
-
- MDL: MFCD06738745
- Inchi: 1S/C6H7N3O4/c1-8-4(5(10)13-2)3-7-6(8)9(11)12/h3H,1-2H3
- InChI Key: BQTWOZOPNUFRHG-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN=C([N+](=O)[O-])N1C)=O
Computed Properties
- Exact Mass: 185.04400
- Monoisotopic Mass: 185.04365571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 89.9Ų
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.5±0.1 g/cm3
- Boiling Point: 374.6±34.0 °C at 760 mmHg
- Flash Point: 180.4±25.7 °C
- PSA: 89.94000
- LogP: 0.63810
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H320;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Room temperature
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069002380-250mg |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 97% | 250mg |
$254.40 | 2023-09-02 | |
| Alichem | A069002380-1g |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 97% | 1g |
$616.97 | 2023-09-02 | |
| AstaTech | 27018-0.25/G |
METHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE |
40361-79-3 | 97% | 0.25g |
$444 | 2023-09-15 | |
| AstaTech | 27018-1/G |
METHYL 3-METHYL-2-NITRO-3H-IMIDAZOLE-4-CARBOXYLATE |
40361-79-3 | 97% | 1/G |
$599 | 2022-06-02 | |
| Fluorochem | 225129-250mg |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 95% | 250mg |
£270.00 | 2022-02-28 | |
| Fluorochem | 225129-1g |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 95% | 1g |
£674.00 | 2022-02-28 | |
| Chemenu | CM186759-1g |
3-Methyl-2-nitro-3H-imidazole-4-carboxylic acid methyl ester |
40361-79-3 | 97% | 1g |
$439 | 2021-08-05 | |
| TRC | M223753-10mg |
Methyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223753-50mg |
Methyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | M223753-100mg |
Methyl 3-Methyl-2-nitro-3H-imidazole-4-carboxylate |
40361-79-3 | 100mg |
$ 160.00 | 2022-06-04 |
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Suppliers
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3): A Comprehensive Overview
Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, plays a crucial role in the synthesis of various pharmacologically active molecules. Its unique chemical properties make it a valuable intermediate in the development of novel therapeutic agents.
The molecular formula of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is C₇H₇NO₅, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of a nitro group and a carboxylate moiety contributes to its reactivity and functional versatility, making it a promising candidate for further chemical modifications and applications.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of imidazole derivatives due to their broad spectrum of biological activities. Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is no exception, as it has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural features to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate is its role as a key intermediate in the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, while the carboxylate functionality allows for further derivatization via esterification or amidation reactions. These transformations have enabled the creation of novel scaffolds that exhibit enhanced biological activity compared to their parent compounds.
The compound's significance extends beyond academic research, as it has been incorporated into several clinical trials aimed at evaluating its efficacy in treating various diseases. For instance, studies have demonstrated its potential in modulating immune responses and inhibiting the growth of cancer cells. These findings underscore the importance of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate as a building block for next-generation therapeutics.
The synthesis of Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers obtain high-quality material for their studies. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired molecular framework.
The growing interest in this compound has also spurred innovation in analytical chemistry techniques for its characterization. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are among the tools used to elucidate its structure and confirm its identity. These advancements have facilitated a deeper understanding of its chemical behavior and interactions with biological targets.
In conclusion, Methyl 3-methyl-2-nitro-3H-imidazole-4-carboxylate (CAS No. 40361-79-3) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an invaluable intermediate for developing novel drugs with therapeutic applications across multiple disease areas. As research continues to uncover new ways to harness its properties, this compound is poised to play an increasingly important role in the future of medicine.
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